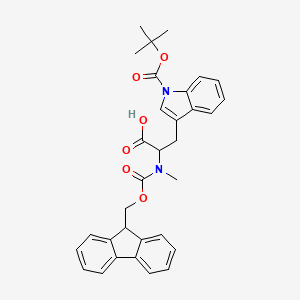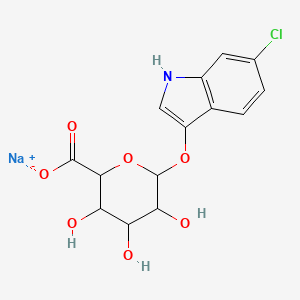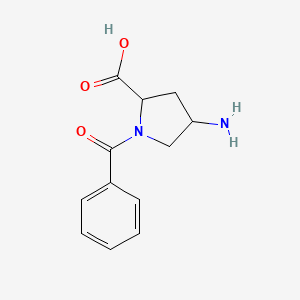![molecular formula C9H11N3O2 B13399818 4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 916791-65-6](/img/structure/B13399818.png)
4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is a member of the pyrazolo(1,5-a)pyrimidine family, which are N-heterocyclic compounds. The structure of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid consists of a fused pyrazole and pyrimidine ring system, making it a rigid and planar molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. One common method is the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s planar structure allows it to fit into the binding pockets of these enzymes effectively . Additionally, it can interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(1,5-a)pyrimidine: The parent compound with similar structural features.
4,7-Dimethylpyrazolo(1,5-a)pyrimidine: Lacks the carboxylic acid group but shares the core structure.
5,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylate: An ester derivative with different reactivity.
Uniqueness
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity compared to its ester and parent counterparts .
Propiedades
Número CAS |
916791-65-6 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-4-11(2)8-7(9(13)14)5-10-12(6)8/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
NDSVSMFAGULPFP-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CN(C2=C(C=NN12)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)



![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)

![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)

